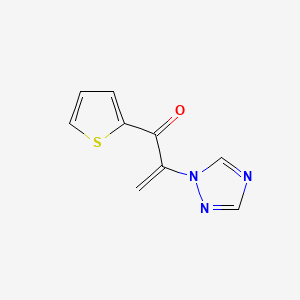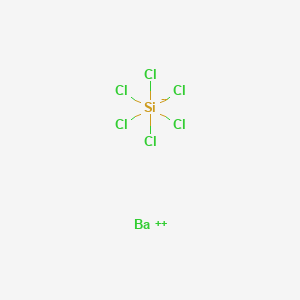
Barium hexachlorosilicate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium hexachlorosilicate(2-) is an inorganic compound with the chemical formula BaSiCl6 It is a salt composed of barium cations (Ba^2+) and hexachlorosilicate anions (SiCl6^2-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium hexachlorosilicate(2-) can be synthesized through the reaction of barium chloride (BaCl2) with hexachlorosilicic acid (H2SiCl6). The reaction typically occurs in an aqueous solution, where the barium ions react with the hexachlorosilicate ions to form the desired compound:
BaCl2+H2SiCl6→BaSiCl6+2HCl
Industrial Production Methods
Industrial production of barium hexachlorosilicate(2-) involves similar reaction conditions but on a larger scale. The process requires precise control of temperature, concentration, and pH to ensure high yield and purity of the product. The resulting compound is then purified through crystallization and filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Barium hexachlorosilicate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silicon.
Reduction: Reduction reactions can convert the hexachlorosilicate anion to lower oxidation states.
Substitution: The hexachlorosilicate anion can undergo substitution reactions with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halide salts or nucleophilic reagents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce silicon dioxide (SiO2), while reduction can yield silicon tetrahydride (SiH4).
Wissenschaftliche Forschungsanwendungen
Barium hexachlorosilicate(2-) has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential use in medical imaging and diagnostic techniques.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of barium hexachlorosilicate(2-) involves the exchange of ions and the formation of coordination compounds. The hexachlorosilicate anion can interact with other compounds, influencing their properties and behavior. This interaction is crucial in various chemical transformations and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium hexafluorosilicate (BaSiF6): Similar in structure but contains fluorine instead of chlorine.
Barium hexabromosilicate (BaSiBr6): Contains bromine instead of chlorine.
Barium hexaiodosilicate (BaSiI6): Contains iodine instead of chlorine.
Uniqueness
Barium hexachlorosilicate(2-) is unique due to its specific chemical properties and reactivity. The presence of chlorine atoms in the hexachlorosilicate anion imparts distinct characteristics compared to its fluorine, bromine, or iodine counterparts. These differences make it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
97158-14-0 |
|---|---|
Molekularformel |
BaCl6Si |
Molekulargewicht |
378.1 g/mol |
IUPAC-Name |
barium(2+);hexachlorosilicon(2-) |
InChI |
InChI=1S/Ba.Cl6Si/c;1-7(2,3,4,5)6/q+2;-2 |
InChI-Schlüssel |
KCRFPDOJKIXSGK-UHFFFAOYSA-N |
Kanonische SMILES |
[Si-2](Cl)(Cl)(Cl)(Cl)(Cl)Cl.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


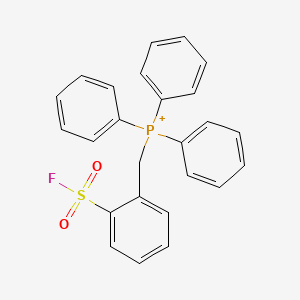

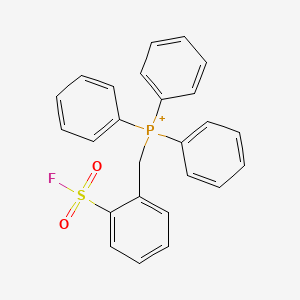

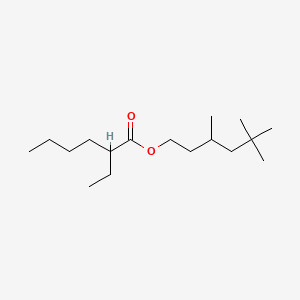
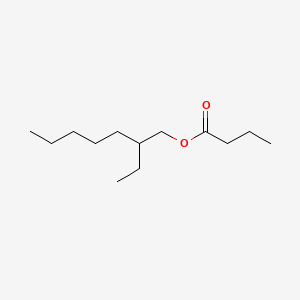
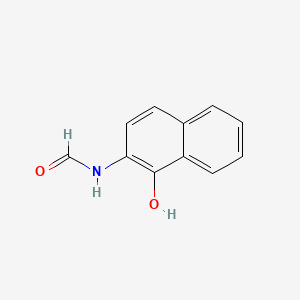
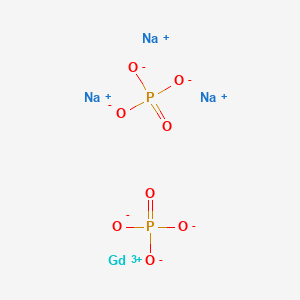
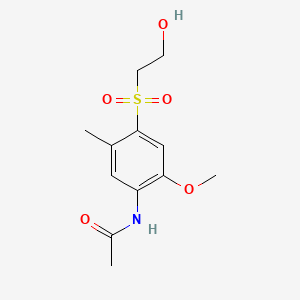

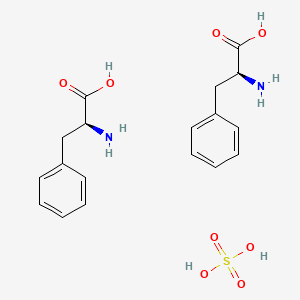
![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
